molecular formula C8H14ClN3S B3114669 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride CAS No. 2034154-74-8

3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride

Cat. No.: B3114669
CAS No.: 2034154-74-8
M. Wt: 219.74
InChI Key: RWKZYXUTOVGCAR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride consists of a piperidine ring fused with a thiadiazole ring. The chlorine atom is attached to the thiadiazole nitrogen. The compound’s structure can be visualized using spectroscopic techniques such as IR, NMR, and LCMS .


Chemical Reactions Analysis

The compound’s chemical reactivity and reactions are essential for understanding its behavior. Unfortunately, specific reactions were not explicitly mentioned in the available literature. Further studies are needed to explore its reactivity and potential reactions .

Scientific Research Applications

Synthesis of Non-Ionic Surfactants and Microbiological Activities

A study conducted by Abdelmajeid, Amine, and Hassan (2017) describes the synthesis of novel scaffolds combining thiadiazole and piperidine derivatives from stearic acid. These compounds were synthesized to explore their potential as non-ionic surfactants and to evaluate their microbiological activities against various bacterial strains and fungi. The physico-chemical and surface properties, as well as the biodegradability of these synthesized non-ionic surfactants, were assessed, highlighting their potential applications in developing antimicrobial agents and surfactants with specific biological activities (Abdelmajeid, Amine, & Hassan, 2017).

Antileishmanial Activity

Foroumadi et al. (2005) synthesized a series of 2-(1-methyl-5-nitroimidazol-2-yl)-5-substituted-1,3,4-thiadiazole derivatives, including piperazine and piperidine analogs, and evaluated them for in vitro leishmanicidal activity. These compounds exhibited strong leishmanicidal activity against Leishmania major promastigotes, surpassing the reference drug pentostam in efficacy. This indicates their potential as a basis for developing new treatments for leishmaniasis, a significant parasitic disease (Foroumadi et al., 2005).

Synthesis and Biological Activities of Thiadiazole Amide Derivatives

A study by Xia (2015) focused on synthesizing fifteen novel 1,3,4-thiadiazole amide compounds containing piperazine. These compounds were characterized and tested for their biological activities, showing inhibitory effects against Xanthomonas campestris pv. oryzae and certain antiviral activities against tobacco mosaic virus. This research underscores the potential of thiadiazole derivatives in agricultural applications and antiviral drug development (Xia, 2015).

Properties

IUPAC Name

2-methyl-5-piperidin-3-yl-1,3,4-thiadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S.ClH/c1-6-10-11-8(12-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKZYXUTOVGCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride
Reactant of Route 2
3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride
Reactant of Route 3
3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride
Reactant of Route 4
3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride
Reactant of Route 5
3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride
Reactant of Route 6
3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine hydrochloride

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